Dual p38α/Tie-2 Inhibition Potency Comparison with Selective p38 Inhibitors
Pexmetinib demonstrates potent dual inhibition of Tie-2 (IC50 = 1 nM) and p38α (IC50 = 35 nM), whereas the widely used p38 inhibitor SB203580 shows no activity against Tie-2 and exhibits 50-fold lower potency against p38α (IC50 = 50 nM for p38α/SAPK2a) . This dual targeting is essential for disrupting both inflammatory (p38) and angiogenic (Tie-2) pathways simultaneously in MDS/AML models [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Tie-2: 1 nM; p38α: 35 nM; p38β: 26 nM |
| Comparator Or Baseline | SB203580 (Adezmapimod): Tie-2: not applicable (no inhibition); p38α: 50 nM; p38β: 500 nM |
| Quantified Difference | Pexmetinib is >50-fold more potent against p38α and uniquely inhibits Tie-2 (SB203580 has no Tie-2 activity) |
| Conditions | Enzymatic kinase assays (cell-free systems) |
Why This Matters
For researchers investigating diseases where both p38-driven inflammation and Tie-2-mediated angiogenesis are pathogenic, such as MDS/AML, pexmetinib provides a unique dual-inhibition profile unattainable with selective p38 inhibitors.
- [1] Bachegowda L, Morrone K, Winski SL, et al. Pexmetinib: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia. Cancer Res. 2016;76(16):4841-4849. View Source
